MBX2982
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MBX2982 is a complex organic compound with the molecular formula C22H24N8OS and a molecular weight of 448.544 Da . This compound is known for its unique structure, which includes a thiazole ring, a piperidine ring, and a tetrazole group, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MBX2982 typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact .
化学反应分析
Types of Reactions
MBX2982 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
MBX2982 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of MBX2982 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
- 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one
- 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate
Uniqueness
MBX2982 is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties.
生物活性
MBX2982 is a synthetic small molecule classified as a GPR119 agonist, primarily investigated for its potential in treating type 2 diabetes. This compound activates the G-protein coupled receptor 119 (GPR119), which plays a crucial role in glucose homeostasis by stimulating insulin secretion and enhancing glucagon-like peptide-1 (GLP-1) production. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms, effects in various studies, and potential therapeutic applications.
This compound functions by selectively activating GPR119, which is predominantly expressed in pancreatic beta cells and intestinal L cells. The activation of this receptor leads to:
- Increased Insulin Secretion : GPR119 agonists promote glucose-dependent insulin release from pancreatic beta cells, thereby lowering blood glucose levels.
- Enhanced GLP-1 Release : Activation of GPR119 stimulates GLP-1 secretion from intestinal L cells, which further aids in glucose metabolism and satiety signaling.
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various studies:
- Potency : this compound exhibits a high binding affinity for GPR119 with an EC50 value ranging from 3.9 nM to 18.8 μM across different cell lines .
- Glucokinase Activation : It has been shown to functionally activate human glucokinase in vitro, which is vital for glucose sensing and metabolism .
Efficacy in Clinical Trials
This compound has undergone several clinical trials to evaluate its efficacy and safety:
- Phase 1 Trials : Initial trials demonstrated that this compound could significantly reduce fasting and postprandial glucose levels in healthy subjects .
- Phase 2 Trials : A notable study (NCT01035879) aimed to assess the efficacy and safety of this compound as a monotherapy for type 2 diabetes. However, development was discontinued after Phase 2 due to insufficient clinical benefits compared to existing therapies .
Case Study 1: Cancer Cell Lines
Recent research explored the effects of this compound on cancer cell lines, particularly breast cancer. The study found that:
- Inhibition of Autophagy : this compound inhibited gefitinib-induced autophagosome formation in MCF-7 and MDA-MB-231 cells, suggesting a potential role in enhancing the effectiveness of chemotherapy .
- Synergistic Effects : When combined with gefitinib, this compound significantly enhanced apoptosis markers (caspase-3/7 activity) compared to gefitinib alone, indicating a synergistic effect that may improve treatment outcomes for resistant cancer types .
Case Study 2: Glucose Control in Type 2 Diabetes
In a randomized controlled trial, patients treated with this compound exhibited:
- Reduction in Glucose Levels : Participants showed significant reductions in both fasting and postprandial glucose levels compared to placebo groups.
- Safety Profile : The compound was well-tolerated with minimal adverse effects reported during the trial period .
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Description |
---|---|
Target Receptor | GPR119 |
EC50 for GPR119 Activation | 3.9 nM - 18.8 μM |
Mechanism | Increases insulin and GLP-1 secretion |
Clinical Trial Phases | Phase 1: Positive results; Phase 2: Discontinued |
Notable Effects | Inhibition of autophagy in cancer cells; synergistic with gefitinib |
属性
IUPAC Name |
2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-5-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8OS/c1-2-16-11-24-22(25-12-16)29-9-7-17(8-10-29)21-23-13-20(32-21)14-31-19-5-3-18(4-6-19)30-15-26-27-28-30/h3-6,11-13,15,17H,2,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHETUNSBORWKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC=C(S3)COC4=CC=C(C=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。